2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
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Description
2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a useful research compound. Its molecular formula is C17H22BrN3O2S and its molecular weight is 412.35. The purity is usually 95%.
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Biological Activity
2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
- Molecular Formula : C17H22BrN3O2S
- Molecular Weight : 412.35 g/mol
- CAS Number : 1206997-17-2
The compound is believed to act through multiple pathways:
- G Protein-Coupled Receptors (GPCRs) : It may interact with various GPCRs, influencing signaling pathways that regulate cellular responses such as inflammation and apoptosis .
- Inhibition of Enzymatic Activity : The thioether moiety could serve as a scaffold for inhibiting specific enzymes involved in disease processes, although specific targets remain under investigation.
Biological Activities
Research indicates several biological activities associated with this compound:
Anticancer Activity
Studies have shown that imidazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the bromophenyl group enhances the compound's affinity for certain cancer cell lines, leading to increased cytotoxicity .
Antimicrobial Properties
Compounds with imidazole rings are often noted for their antimicrobial activity. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, indicating potential as an antibacterial agent.
Anti-inflammatory Effects
The compound's ability to modulate immune responses may position it as a candidate for treating inflammatory diseases. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in vitro .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds, providing insights into the potential effects of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated that imidazole derivatives can inhibit tumor growth in xenograft models, suggesting potential for cancer therapy. |
Study 2 | Reported antimicrobial activity against Gram-positive and Gram-negative bacteria. |
Found that similar compounds reduced TNF-alpha levels in macrophages, indicating anti-inflammatory properties. |
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O2S/c1-12(2)20-16(22)11-24-17-19-10-15(21(17)8-9-23-3)13-4-6-14(18)7-5-13/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBTZFYYGDESDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1CCOC)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.